Cas no 68956-54-7 (Hydrocarbons, C4-unsatd.)
Hydrocarbons, C4-unsatd. structure
Product Name:Hydrocarbons, C4-unsatd.
Numero CAS:68956-54-7
MF:C4H8
MW:56.1063213348389
CID:1736063
PubChem ID:62695
Update Time:2025-04-21
Hydrocarbons, C4-unsatd. Proprietà chimiche e fisiche
Nomi e identificatori
-
- Hydrocarbons, C4-unsatd.
- Isoprene C4 products
- EINECS 210-855-3
- (2E)-but-2-ene
- (E)-2-C4H8
- 017NGL487F
- e-but-2-ene
- AKOS025295555
- CCRIS 8971
- BRN 1718755
- trans-1,2-Dimethylethylene
- CHEBI:48363
- 624-64-6
- EINECS 203-452-9
- 2-trans-Butene
- (E)-But-2-ene
- Dimethylethylene
- trans-2-Butene
- 2-BUTENE (E)-FORM [MI]
- beta-trans-Butylene
- Q27121170
- E-.BETA.-BUTYLENE
- CHEBI:48365
- 2-Butene, (2E)-
- 2-Butene,(2E)-
- MFCD00064458
- UNII-S1SK37516R
- DTXSID7027255
- 2-Butenes, cis & trans
- E-2-BUTENE
- Butylene-2
- 2-Butene-trans
- but-2-ene
- 107-01-7
- UNII-017NGL487F
- trans-2-Butene, >=99%
- beta-Butylene
- HSDB 5723
- .beta.-Butylene
- HSDB 180
- 2-Buten
- NS00007689
- (E)-2-Butene
- EC 203-452-9
- Butene, 2-
- 2-Butene, trans-
- (2E)-2-Butene
- 2-BUTENE
- trans-but-2-ene
- 2-BUTENE (E)-FORM
- beta-Butene
- .BETA.-BUTYLENE, E-
- TRANS-2-BUTENE [HSDB]
- B0691
- Pseudobutylene
- EINECS 273-307-2
- 2-BUTENE, (E)-
- trans-Butene
- Butene-2
- S1SK37516R
- 3-01-00-00732 (Beilstein Handbook Reference)
- 68956-54-7
- CH3CH=CHCH3
- trans-But-2-en
- Low-boiling butene-2
-
- Inchi: 1S/C4H8/c1-3-4-2/h3-4H,1-2H3/b4-3+
- Chiave InChI: IAQRGUVFOMOMEM-ONEGZZNKSA-N
- Sorrisi: C(/C)=C\C
Proprietà calcolate
- Massa esatta: 56.06264
- Massa monoisotopica: 56.062600255g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 4
- Conta legami ruotabili: 0
- Complessità: 15.2
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.3
- Superficie polare topologica: 0Ų
Proprietà sperimentali
- PSA: 0
- LogP: log Kow = 1.85 (mixture of 70% cis- and 30% trans-2-Butene)
Hydrocarbons, C4-unsatd. Letteratura correlata
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
68956-54-7 (Hydrocarbons, C4-unsatd.) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti